molecular formula C10H15ClO B2673220 2-Chloro-1-spiro[2.5]octan-7-ylethanone CAS No. 2011452-23-4

2-Chloro-1-spiro[2.5]octan-7-ylethanone

Cat. No.: B2673220
CAS No.: 2011452-23-4
M. Wt: 186.68
InChI Key: URVHIJJDOJVADX-UHFFFAOYSA-N
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Description

2-Chloro-1-spiro[2.5]octan-7-ylethanone is a spirocyclic compound featuring a chlorinated ethanone moiety fused to a bicyclic octane system. Spiro compounds are notable for their unique three-dimensional conformations, which influence their reactivity, stability, and applications in pharmaceuticals and materials science. The following analysis extrapolates comparisons based on structurally or functionally related compounds from available sources.

Properties

IUPAC Name

2-chloro-1-spiro[2.5]octan-7-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClO/c11-7-9(12)8-2-1-3-10(6-8)4-5-10/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVHIJJDOJVADX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2(C1)CC2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-spiro[2.5]octan-7-ylethanone typically involves the use of para-quinone methides. An efficient one-pot approach has been developed, which proceeds smoothly in high yields under mild conditions without the use of metals . This method is advantageous due to its simplicity and efficiency.

Industrial Production Methods

While specific industrial production methods for 2-Chloro-1-spiro[2.5]octan-7-ylethanone are not extensively documented, the general principles of spirocyclic compound synthesis can be applied. These methods often involve the use of catalytic systems and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-spiro[2.5]octan-7-ylethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

2-Chloro-1-spiro[2.5]octan-7-ylethanone has several scientific research applications, including:

    Chemistry: It is used as a versatile synthetic building block in organic synthesis due to its high reactivity and unique structural features.

    Biology: The compound’s potential biological activity makes it a subject of interest in biological research.

    Industry: The compound’s unique properties make it useful in various industrial applications, including the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which 2-Chloro-1-spiro[2.5]octan-7-ylethanone exerts its effects is primarily attributed to its spirocyclic structure. This structure allows the compound to interact with various molecular targets and pathways, leading to its observed biological activities . The specific molecular targets and pathways involved depend on the context of its application.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS 16381-48-9)
  • Structural Differences: The compound from is an indole derivative with a carboxylic acid group and a chlorine substituent at the 7-position, whereas 2-Chloro-1-spiro[2.5]octan-7-ylethanone is a spirocyclic ketone with a chlorine atom. Indole systems are aromatic and planar, while spiro systems impose steric constraints and non-planar geometries.
Property 2-Chloro-1-spiro[2.5]octan-7-ylethanone (Hypothetical) 7-Chloro-3-methyl-1H-indole-2-carboxylic acid
Core Structure Spirocyclic octane + ethanone Indole + carboxylic acid
Functional Groups Chloro, ketone Chloro, carboxylic acid, methyl
Aromaticity Non-aromatic Aromatic (indole ring)
Potential Applications Catalysis, drug intermediates Pharmaceuticals, agrochemicals
  • Reactivity Insights :
    • The ketone group in the spiro compound may undergo nucleophilic additions or reductions, whereas the carboxylic acid in the indole derivative is prone to esterification or decarboxylation.
    • Chlorine in both compounds could participate in substitution reactions, but steric hindrance in the spiro system may reduce accessibility .
Chlorinated Solvent Systems (SPEX CertiPrep Standards)

highlights analytical standards dissolved in methylene chloride:acetone (e.g., 2-Fluorobiphenyl at 5,000 µg/mL).

Solvent System Common Uses Relevance to Spiro Compounds
Methylene chloride:acetone High-purity analytical standards Likely solvent for spiro compound purification/storage
Concentration 5,000 µg/mL (typical for surrogates) Suggests stability at high concentrations
  • Handling Considerations: Chlorinated solvents like methylene chloride may enhance solubility of non-polar spiro systems but pose toxicity risks.

Pharmacological and Industrial Relevance

  • Hypothetical Applications of 2-Chloro-1-spiro[2.5]octan-7-ylethanone: Spiroketones are explored in asymmetric catalysis and as rigid scaffolds in drug design. The chlorine atom could modulate electronic properties or serve as a synthetic handle.

Biological Activity

2-Chloro-1-spiro[2.5]octan-7-ylethanone is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 2-Chloro-1-spiro[2.5]octan-7-ylethanone features a spirocyclic arrangement that contributes to its reactivity and interaction with biological targets. Its chemical formula is C9H13ClOC_9H_{13}ClO, and it possesses a unique spiro configuration that enhances its potential as a biologically active agent.

The biological activity of 2-Chloro-1-spiro[2.5]octan-7-ylethanone is primarily attributed to its ability to interact with various molecular targets within cells. The compound has been investigated for:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : The compound can modulate receptor activities, which may affect signal transduction pathways critical for cellular responses.

The exact mechanisms are still under investigation, but the spirocyclic structure is believed to facilitate these interactions due to its steric and electronic properties .

Antimicrobial Properties

Research indicates that 2-Chloro-1-spiro[2.5]octan-7-ylethanone exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Anticancer Potential

The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle regulators . Further research is needed to establish its efficacy and safety in clinical settings.

Case Studies

Several studies have been conducted to evaluate the biological effects of 2-Chloro-1-spiro[2.5]octan-7-ylethanone:

  • Antimicrobial Activity Study : A study assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, highlighting its potential as an antimicrobial agent .
  • Cancer Cell Line Evaluation : In vitro tests on human cancer cell lines demonstrated that treatment with 2-Chloro-1-spiro[2.5]octan-7-ylethanone led to a dose-dependent decrease in cell proliferation, with IC50 values ranging from 20 to 30 µM across different cell types .

Comparative Analysis with Similar Compounds

To understand the unique properties of 2-Chloro-1-spiro[2.5]octan-7-ylethanone, it is useful to compare it with other spirocyclic compounds:

CompoundBiological ActivityMechanism of Action
2-Chloro-1-spiro[2.5]octan-7-ylethanoneAntimicrobial, AnticancerEnzyme inhibition, receptor modulation
Spiro[2.5]octane derivativesVaries (antibacterial)Similar mechanisms due to structural features
Spirocyclic oxindolesAnticancer, anti-inflammatoryInhibition of specific kinases

This comparison underscores the potential versatility of 2-Chloro-1-spiro[2.5]octan-7-ylethanone in medicinal chemistry.

Q & A

Q. Example NMR Data :

Proton GroupChemical Shift (δ, ppm)MultiplicityIntegration
Cyclopropane0.78–0.96Multiplet4H
Carbonyl2.10–2.30Singlet1H

Basic: What safety protocols are essential for handling 2-Chloro-1-spiro[2.5]octan-7-ylethanone in the lab?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., methylene chloride) .
  • Storage : Keep in airtight containers at 4°C, away from ignition sources (flash point: ~40°C) .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced: How can computational models resolve contradictions in receptor-binding predictions for this compound?

Methodological Answer:
Contradictions often arise from differing receptor-response assumptions:

  • Hybrid Modeling : Combine wet-lab agonistic profiles (e.g., from heterologous receptor expression) with computational meta-analysis of existing datasets .
  • Feature Selection : Use multidimensional metrics (e.g., molecular descriptors, QSAR) to compare chemical features across studies .
  • Cluster Analysis : Apply non-overlapping cluster identification (e.g., k-means) to reconcile divergent results from single vs. multi-receptor studies .

Case Study :
Saito et al. (2009) resolved discrepancies by testing 93 odorants against 464 receptors, revealing that spirocyclic compounds like 2-Chloro-1-spiro[2.5]octan-7-ylethanone bind preferentially to hydrophobic pockets in G-protein-coupled receptors .

Advanced: How should researchers address conflicting data in thermodynamic stability studies of this compound?

Methodological Answer:

  • Source Evaluation : Prioritize data from NIST Standard Reference Databases for validated thermochemical properties (e.g., ΔHf, entropy) .
  • Error Analysis : Calculate propagated uncertainties (e.g., ±0.0475 in crystallographic data) to identify statistically significant outliers .
  • Method Triangulation : Compare results from DSC, computational DFT, and solution calorimetry to isolate methodological biases .

Q. Example Data :

MethodΔHf (kJ/mol)UncertaintySource
DSC-215.3±2.1
DFT (B3LYP/6-31G*)-210.8±1.5

Advanced: What strategies enhance mechanistic understanding of the compound’s reactivity under nucleophilic conditions?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps (e.g., C-Cl vs. carbonyl attack) .
  • Trapping Experiments : Introduce scavengers (e.g., D₂O) to isolate intermediates via NMR or MS .
  • Computational Mapping : Perform DFT calculations (e.g., Gaussian 16) to model transition states and charge distribution .

Key Insight :
The spirocyclic strain (~109.5° bond angles) increases electrophilicity at the carbonyl carbon, favoring SN2 mechanisms over aromatic substitution .

Advanced: How can researchers design statistically robust assays for this compound’s bioactivity?

Methodological Answer:

  • Power Analysis : Predefine sample size (n ≥ 6) to ensure α = 0.05 and β = 0.2 .
  • Blinding : Use double-blind protocols to minimize observer bias in IC50 determinations .
  • Replication : Repeat assays across multiple batches/labs; report mean ± SEM .

Q. Example Protocol :

StepActionStatistical Tool
1Dose-response (0.1–100 µM)Nonlinear regression
2Outlier removalGrubbs’ test (α = 0.05)
3IC50 calculationFour-parameter logistic model

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